molecular formula C25H29N3O7 B568272 Z-Ala-Pro-Tyr-OH CAS No. 112898-29-0

Z-Ala-Pro-Tyr-OH

Cat. No.: B568272
CAS No.: 112898-29-0
M. Wt: 483.521
InChI Key: BZZSGOXWDYSEQB-NDXORKPFSA-N
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Description

Z-Ala-Pro-Tyr-OH is a synthetic tripeptide derivative supplied for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. As a protected peptide building block, it features a benzyloxycarbonyl (Z or Cbz) group on the N-terminus, which serves as an amine-protecting group during traditional solution-phase peptide synthesis . The sequence consists of L-alanine, L-proline, and L-tyrosine, making it a valuable intermediate for the chemical synthesis of longer, biologically active peptides that contain this specific motif . Beyond its primary role in synthesis, the Ala-Pro-Tyr sequence is of significant research interest in the field of bioactive peptides. A 2021 study identified the tetrapeptide Ala-Pro-Ser-Tyr from wheat gluten hydrolysates as a novel angiotensin-converting enzyme (ACE) inhibitory peptide, suggesting that the core Ala-Pro-Tyr structure may contribute to this bioactivity . Furthermore, the C-terminal tyrosine residue is a redox-active amino acid, and dipeptides containing tyrosine have been systematically studied for their antioxidant properties and their mechanism of action against free radicals, such as peroxyl radicals and the ABTS cation radical . This makes this compound a useful precursor for generating peptides for studying structure-activity relationships in antioxidant research. The product is available with a typical purity of 98% to 99% and is offered in various packaging quantities to suit different research scales .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZSGOXWDYSEQB-NDXORKPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Pro-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for the addition of alanine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Pro-Tyr-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by enzymes or chemical oxidants.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues, altering the peptide’s structure and function.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids through chemical or enzymatic methods.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peroxidase enzymes.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Enzymes such as transpeptidases or chemical reagents like carbodiimides.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Peptides with modified amino acid sequences.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties

Z-Ala-Pro-Tyr-OH has been investigated for its potential antioxidant properties. Peptides containing tyrosine, such as this compound, are known to exhibit free radical scavenging activity. Studies have shown that antioxidant peptides can mitigate oxidative stress in cells, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases .

1.2 Neuroprotective Effects

Research indicates that peptides like this compound can offer neuroprotection against oxidative stress-induced apoptosis. For instance, specific peptide sequences derived from natural sources have demonstrated significant neuroprotective effects in cellular models exposed to hydrogen peroxide . This suggests that this compound may play a role in developing therapeutic agents for neurodegenerative diseases.

Biochemical Applications

2.1 Enzyme Substrates

This compound can serve as a substrate for various enzymes involved in peptide synthesis and modification. The presence of the tyrosine residue allows for interactions with enzymes that recognize aromatic amino acids, potentially leading to the production of bioactive compounds through enzymatic reactions .

2.2 Peptide Synthesis

The compound can be utilized in the synthesis of more complex peptides through solid-phase peptide synthesis (SPPS). The protective Z-group on the amino terminus allows for selective reactions, facilitating the construction of larger peptide chains with specific functionalities .

Material Science

3.1 Biomimetic Materials

Tyrosine-rich peptides, including this compound, are being explored for their potential in creating biomimetic materials. The ability of tyrosine residues to form dityrosine cross-links under oxidative conditions can lead to the development of robust materials with enhanced mechanical properties . These materials have applications in tissue engineering and regenerative medicine.

3.2 Electron Transfer Applications

The redox properties of tyrosine make this compound a candidate for applications in bioelectronics and energy conversion systems. Research into tyrosine-mediated electron transfer processes has implications for designing more efficient catalysts for solar energy conversion and artificial photosynthesis .

Case Studies

Study Findings Application
Nature Communications (2014)Demonstrated that tyrosine-based peptides can enhance chemical/electrochemical reactions through precise molecular tuningDevelopment of self-repairable peptide films for electronic applications
MDPI Overview (2024)Identified antioxidant peptides with significant neuroprotective effects against oxidative stressPotential therapeutic agents for neurodegenerative diseases
Wiley Online Library (2018)Explored the role of tyrosine in electron transfer processes relevant to energy conversionDesign of catalysts for solar fuel cells

Mechanism of Action

The mechanism of action of Z-Ala-Pro-Tyr-OH depends on its specific application. In general, peptides like this compound can interact with biological targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition, receptor activation, or changes in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Z-Ala-Tyr-OH (Dipeptide)
  • Structure : Lacks the proline residue present in Z-Ala-Pro-Tyr-OH.
  • Molecular Weight : 386.41 g/mol vs. This compound’s estimated ~455.5 g/mol (calculated from analogous compounds).
  • Solubility : Soluble in DMSO (Z-Ala-Tyr-OH) , whereas this compound’s solubility is likely influenced by proline’s hydrophobicity.
  • Applications : Used as a building block in peptide synthesis; this compound’s extended structure may suit more complex enzymatic assays.
2.1.2 Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide
  • Structure : Contains a fluorogenic coumarin group and arginine, enabling protease activity detection.
  • Function: Acts as a substrate for proteases like thrombin . This compound, with tyrosine’s phenolic group, could serve as a substrate for tyrosine-specific enzymes.

Functional Analogs

2.2.1 H-Ala-Ala-Ala-Tyr-OH
  • Structure : Unprotected tetrapeptide with three alanines and tyrosine.
2.2.2 Z-Ala-Trp-OH
  • Structure : Replaces tyrosine with tryptophan, altering UV absorbance and hydrophobicity.
  • Molecular Weight : 409.44 g/mol vs. This compound’s higher mass due to proline.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions Key Applications
This compound C₂₅H₂₉N₃O₇* ~455.5 (estimated) Likely DMSO -20°C (inferred) Enzymatic studies, synthesis
Z-Ala-Tyr-OH C₂₀H₂₂N₂O₆ 386.41 Soluble in DMSO -20°C Peptide synthesis
Z-Gly-Pro-Arg-AMC·HBr C₃₃H₄₂BrN₇O₇ 760.6 Aqueous buffers -20°C Protease assays
Z-Ala-Trp-OH C₂₂H₂₃N₃O₅ 409.44 Not specified Not specified UV-based studies

*Molecular formula estimated based on Z-Ala-Tyr-OH (C₂₀H₂₂N₂O₆) and Pro’s addition (C₅H₉NO).

Biological Activity

Z-Ala-Pro-Tyr-OH, also known as Z-L-Alanine-L-Proline-L-Tyrosine, is a synthetic tripeptide that has garnered attention for its diverse biological activities. This compound, characterized by its protective benzyloxycarbonyl (Z) group, plays significant roles in various biochemical processes, including enzyme inhibition, antioxidant activity, and potential therapeutic applications. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative data.

  • Chemical Formula : C25H29N3O7
  • Molecular Weight : 485.52 g/mol
  • Structure : The compound consists of three amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr), with a protective Z-group enhancing its stability.

1. Enzyme Inhibition

This compound exhibits inhibitory effects on serine proteases. Serine proteases are critical enzymes involved in various physiological processes such as digestion and immune response. The compound binds to the active site of these enzymes, preventing substrate cleavage. This property is particularly useful in studying enzyme function and regulation in biological systems.

2. Antioxidant Properties

Tyrosine, one of the constituent amino acids of this compound, is known for its antioxidant capabilities. Research indicates that peptides containing tyrosine can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for cellular health and may have implications in preventing chronic diseases linked to oxidative damage.

3. Neurotransmitter Synthesis

The presence of tyrosine also suggests a role in neurotransmitter synthesis. Tyrosine is a precursor for dopamine, norepinephrine, and epinephrine, neurotransmitters essential for mood regulation and cognitive function. Thus, this compound may contribute to neurological health by influencing neurotransmitter levels.

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameChemical FormulaKey Features
This compoundC25H29N3O7Inhibits serine proteases; antioxidant activity
Z-Ala-Tyr-OHC20H22N2O6Substrate for chymotrypsin; influences protein synthesis
H-Ala-Tyr-OHC14H17N3O4Unprotected form; less stable than Z-Ala-Tyr-OH

Study 1: Enzyme Activity Measurement

In a study investigating the activity of chymotrypsin using this compound as a substrate, researchers found that the compound was cleaved effectively between the alanine and proline residues. This property allowed for precise measurements of chymotrypsin activity in various biological samples.

Study 2: Antioxidant Efficacy

Another study evaluated the antioxidant effects of peptides containing tyrosine derivatives. Results indicated that this compound significantly reduced oxidative stress markers in cultured neuronal cells when exposed to hydrogen peroxide, suggesting potential neuroprotective effects.

Q & A

Q. How should preclinical studies involving this compound comply with NIH guidelines for rigor and reproducibility?

  • Methodological Guidance :
  • Animal studies : Follow ARRIVE 2.0 guidelines—report group randomization, blinding, and exclusion criteria.
  • Cell line authentication : Use STR profiling and mycoplasma testing.
  • Data inclusion : Provide raw Western blot images/flow cytometry files in supplementary materials .

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